N~1~-(2-thienylmethyl)-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]succinamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of 2-trifluoromethyl thiazoles involves [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN . Another method involves the tandem addition/cyclization of trifluoromethyl N-acylhydrazones with cyanamide .Scientific Research Applications
Antibacterial Activity : Some derivatives of 1,3,4-thiadiazoles, including those containing the trifluoromethyl group, have shown antibacterial activity. Specifically, sulfanilamide derivatives of 1,3,4-thiadiazoles demonstrated antibacterial properties against Staphylococcus aureus (Lalezari & Sharghi, 1966).
Antiviral Properties : A study on 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives found that certain compounds possessed anti-tobacco mosaic virus activity (Chen et al., 2010).
Fungicidal Activities : N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, a related compound, exhibited excellent fungicidal activities against various pathogens (Song et al., 2008).
Insecticidal Activity : Certain 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their insecticidal activity against pests like the cotton leaf worm. Some compounds showed high insecticidal activity, highlighting their potential in pest control (Mohamed et al., 2020).
Anti-leishmanial Activity : 1,3,4-thiadiazol-2-amines containing N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moieties showed good in vitro anti-leishmanial activity against Leishmania major (Tahghighi et al., 2012).
Synthesis of Novel Compounds : Research has focused on synthesizing novel derivatives of 1,3,4-thiadiazole for potential applications in various fields, including pharmaceuticals and agriculture (Eckelbarger et al., 2017).
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanediamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O2S2/c13-12(14,15)10-18-19-11(23-10)17-9(21)4-3-8(20)16-6-7-2-1-5-22-7/h1-2,5H,3-4,6H2,(H,16,20)(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHRIKYKFCADQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CCC(=O)NC2=NN=C(S2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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